molecular formula C9H9NO7 B119578 5-Nitro-2-furaldehyde diacetate CAS No. 92-55-7

5-Nitro-2-furaldehyde diacetate

Cat. No.: B119578
CAS No.: 92-55-7
M. Wt: 243.17 g/mol
InChI Key: HSXKWKJCZNRMJO-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

It’s known that this compound is a key component in the manufacturing of a wide variety of antimicrobial nitrofuran pharmaceuticals .

Mode of Action

It’s known that the compound is formed via the hydrolysis of nitrated furfural . This suggests that it may interact with its targets through a similar hydrolysis mechanism, leading to the production of antimicrobial nitrofuran pharmaceuticals .

Biochemical Pathways

It’s known that the compound is derived from furfural, which is produced via the hydrolysis of pentosan polymers in biomass to pentose sugars (xylose) which undergo acid catalysis under high temperatures and successive dehydration . This suggests that 5-Nitro-2-furaldehyde diacetate may affect similar biochemical pathways.

Pharmacokinetics

Given its role as a precursor in the production of antimicrobial nitrofuran pharmaceuticals , it can be inferred that its bioavailability would be crucial for the efficacy of these drugs.

Result of Action

Given its role in the production of antimicrobial nitrofuran pharmaceuticals , it can be inferred that its action would result in antimicrobial effects at the molecular and cellular levels.

Action Environment

It’s known that furfural, from which the compound is derived, reacts very sensitively to resinification and experiences symmetrical aldol condensation in the presence of both acid and alkaline mediums . This suggests that the action, efficacy, and stability of this compound may also be influenced by similar environmental factors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-nitro-2-furanmethanediol diacetate typically involves the nitration of furfural. The process begins with the addition of acetic anhydride to a reaction vessel, followed by cooling to -5°C. A mixture of nitric acid and sulfuric acid is then added dropwise while maintaining the temperature around 0°C . The reaction is allowed to proceed for several hours, after which the mixture is neutralized with sodium carbonate solution and hydrolyzed to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of 5-nitro-2-furanmethanediol diacetate follows a similar route but on a larger scale. The use of continuous flow reactors and automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Nitro-2-furaldehyde diacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Nitro-2-furaldehyde diacetate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 5-Nitro-2-furaldehyde diacetate
  • 5-Nitrofurfural diacetate
  • (5-Nitrofuran-2-yl)methylene diacetate
  • 2-(Diacetoxymethyl)-5-nitrofuran
  • 5-Nitrofurfurylidene diacetate

Uniqueness

This compound is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and biological properties. Its dual acetate groups make it a versatile intermediate in organic synthesis, allowing for various chemical modifications .

Properties

IUPAC Name

[acetyloxy-(5-nitrofuran-2-yl)methyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO7/c1-5(11)15-9(16-6(2)12)7-3-4-8(17-7)10(13)14/h3-4,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSXKWKJCZNRMJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(C1=CC=C(O1)[N+](=O)[O-])OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5020946
Record name 5-Nitro-2-furanmethanediol diacetate
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Molecular Weight

243.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92-55-7
Record name 5-Nitrofurfural diacetate
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Record name 5-Nitro-2-furanmethanediol diacetate
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Record name 5-Nitrofurfural diacetate
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Record name Methanediol, 1-(5-nitro-2-furanyl)-, 1,1-diacetate
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Record name 5-Nitro-2-furanmethanediol diacetate
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Record name 5-nitrofurfurylidene di(acetate)
Source European Chemicals Agency (ECHA)
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Record name 5-NITRO-2-FURANMETHANEDIOL DIACETATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is the metabolic reduction rate of 5-Nitro-2-furaldehyde diacetate related to its potential for therapeutic use?

A2: Studies have shown a correlation between the rate of nitroreduction in nitroheterocyclic compounds like this compound and their cytotoxic and carcinogenic activity. [] Specifically, this compound exhibited a faster nitroreduction rate compared to compounds like metronidazole and nitrofurantoin when tested in vitro using systems like E. coli B/r, mouse L-929 cells, and mouse liver microsomes. [] This rapid metabolism could potentially limit its effective lifetime and lead to the formation of toxic metabolites, posing challenges for its therapeutic application. []

Q2: Are there any analytical methods available to detect and quantify this compound in complex mixtures?

A3: Yes, High-Performance Liquid Chromatography (HPLC) coupled with UV detection has been successfully employed for the determination of this compound. [] This method demonstrated good resolution of this compound from other related substances in furazolidone samples. [] Additionally, polarographic methods have also been explored for the determination of this compound. []

Q3: What are the key steps involved in the synthesis of this compound?

A4: The synthesis of this compound can be achieved through the nitration of furfural diacetate. [] This reaction often involves the use of acetyl nitrate as the nitrating agent. [] Another approach involves the condensation of 5-nitrofurfural diacetate with acetone under acidic conditions to yield 1,5-bis(5-nitro-2-furyl)pentadien-3-one, which can be further reacted to produce other derivatives. [] The synthesis of 5-nitrofurfural diacetate itself can be a valuable undergraduate laboratory experiment demonstrating the principles of aromatic nitration. []

Q4: Has this compound been crystallized and characterized structurally?

A5: Yes, research has reported the successful growth and characterization of single crystals of this compound. [] This achievement allows for a more detailed understanding of the compound's molecular structure and properties through techniques like X-ray crystallography.

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